2-amino-3-(3-methoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide
Description
2-Amino-3-(3-methoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a carboxamide backbone substituted with a 3-methoxybenzoyl group at position 3 and a 3-(trifluoromethyl)phenyl moiety at the N-position. The 3-methoxybenzoyl group contributes electron-donating properties, while the trifluoromethylphenyl group introduces strong electron-withdrawing effects, likely enhancing metabolic stability and binding specificity .
Properties
IUPAC Name |
2-amino-3-(3-methoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3N3O3/c1-33-17-9-4-6-14(12-17)22(31)21-20(28)19(18-10-2-3-11-30(18)21)23(32)29-16-8-5-7-15(13-16)24(25,26)27/h2-13H,28H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKUAWJRLIBMGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Features of Indolizine Carboxamide Derivatives
Abbreviations : EWG = Electron-Withdrawing Group; OMe = Methoxy; CF₃ = Trifluoromethyl.
Key Observations
The 4-methoxybenzoyl isomer in demonstrates how positional changes (3- vs. 4-methoxy) could alter molecular geometry and receptor binding.
N-Substituents: The 3-(trifluoromethyl)phenyl group in the target compound offers superior lipophilicity and resistance to oxidative metabolism compared to 2-chlorophenyl () or 4-ethylphenyl (). The CF₃ group’s strong inductive effect may also improve binding affinity in hydrophobic pockets.
Therapeutic Implications: Compounds with 3-nitrobenzoyl groups () are more likely to act as electrophilic warheads in covalent inhibitors, whereas the target compound’s 3-methoxybenzoyl group suggests non-covalent interactions (e.g., kinase inhibitors).
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